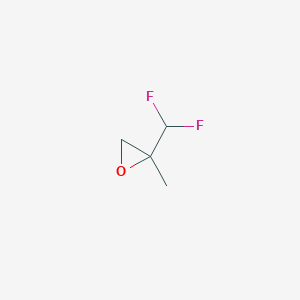

2-(Difluoromethyl)-2-methyloxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Difluoromethylation is a process that involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H). This process has been a field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

Flow microreactor synthesis has been recognized as a potential methodology for the production of useful chemicals with high selectivity and efficiency . In this process, organofluorine compounds are synthesized, which often face problems such as the difficulty in handling fluorinating reagents and controlling chemical reactions .Molecular Structure Analysis

The molecular structure of a compound is influenced by its chemical environment. For example, the biological environment changes the molecular structure of difluoromethylornithine (DFMO) only slightly .Chemical Reactions Analysis

Difluoromethylation processes have seen advances based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure and the environment in which it is found. For example, the biological environment changes the physical and chemical properties of DFMO only slightly .科学的研究の応用

Oxidation of Carbon Nanocapsules :

- TFDO has been used for the oxyfunctionalization of single-walled carbon nanotubes filled with metal halides under mild conditions. This method is particularly useful in theranostics for imaging and therapy using radioactive forms of the metal halides (D’Accolti et al., 2018).

Epoxidation of Enol Ethers :

- Methyl trifluoromethyl dioxirane has been used to epoxidize enol ethers, such as alkoxy(aryl)methylidene adamantanes, yielding spirooxiranes with high efficiency (Troisi et al., 1989).

Oxidation of Sulfides :

- TFDO reacts with sulfides to give sulfones, even in the presence of competing sulfoxides. This reaction is indicative of the involvement of a sulfurane intermediate as a reactive intermediate (Asensio et al., 1996).

Generation of Methyl (trifluoromethyl)dioxirane :

- A simple protocol for generating methyl(trifluoromethyl)dioxirane from an aqueous solution of 1,1,1-trifluoroacetone hydrate, sodium bicarbonate, and peroxomonosulfate has been developed. This method is robust and allows for the application of this dioxirane in oxidation reactions on a preparative scale (Mello et al., 2007).

Dioxirane Hydroxylations and Synthesis of Tripod Boronic Acid Esters :

- TFDO was used for direct stereoselective hydroxylation of various cyclohexanes, leading to the synthesis of novel borate compounds with a unique ‘tripod’ structure. These compounds could be used as Bronsted-assisted Lewis acids (D’Accolti et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(difluoromethyl)-2-methyloxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O/c1-4(2-7-4)3(5)6/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYNPIDPKSVPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)

![2-[4-(aminocarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2981466.png)

![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)

![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)

![5-((3-Fluorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2981473.png)

![Ethyl 2-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2981478.png)

![Ethyl (10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2981479.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2981481.png)